Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(benzyloxy)-3-methoxybenzoate: An important intermediate in the synthesis of various pharmaceuticals.
3-(4-Benzyloxy-3-methoxy-phenyl)-acrylic acid ethyl ester: Used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific chemical properties and potential biological activities set it apart from similar compounds.
Biological Activity
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C23H29NO5, with a molecular weight of approximately 429.55 g/mol. Its structure features multiple functional groups that may influence its biological activity:
- Hexahydroquinoline Core : A bicyclic structure known for various pharmacological effects.
- Benzyloxy and Methoxy Substituents : These groups can enhance solubility and modify interaction profiles with biological targets.
Antimicrobial Activity
Research indicates that hexahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The specific compound under consideration has not been extensively tested in this area but is hypothesized to possess similar potential due to its structural characteristics.
Compound | Activity | Reference |
---|---|---|
Ethyl 2-methyl-5-oxo-4-(3-chloro-4-hydroxyphenyl)-1,4,5,6,7,8-hexahydroquinoline | Antimicrobial | |
Ethyl 2-methyl-5-oxo-4-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline | Anticancer | |
Ethyl 2-methyl-5-oxo-4-(benzyloxyphenyl)-1,4-dihydroquinoline | Anti-inflammatory |
Anti-inflammatory Activity
Inflammation plays a crucial role in various chronic diseases. Compounds that inhibit cyclooxygenase (COX) enzymes have been identified as effective anti-inflammatory agents. Research on related hexahydroquinoline derivatives has shown promising results in COX inhibition.
Example : A related derivative was identified as a selective COX-2 inhibitor with an IC50 value of 0.30 μM . This suggests that this compound may exhibit similar properties.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as solubility and metabolic stability significantly impact bioavailability. The presence of the ethylsulfanyl group in related compounds has been noted to enhance solubility and bioavailability. Further studies are necessary to establish the pharmacokinetic profile of the specific compound .
Properties
Molecular Formula |
C33H33NO5 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H33NO5/c1-4-38-33(36)30-21(2)34-26-17-25(23-13-9-6-10-14-23)18-27(35)32(26)31(30)24-15-16-28(29(19-24)37-3)39-20-22-11-7-5-8-12-22/h5-16,19,25,31,34H,4,17-18,20H2,1-3H3 |
InChI Key |
PZLLNCFVZNIKIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)CC(C2)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.